N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide

Drug Metabolism CYP Inhibition Hepatocyte Microsomes

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide is a synthetic small molecule belonging to the benzo[d][1,3]dioxole (1,3-benzodioxole) class linked via a 3-hydroxypropyl spacer to a 3,4-dichlorobenzamide group. Its molecular formula is C17H15Cl2NO4 and its molecular weight is 368.21 g/mol.

Molecular Formula C17H15Cl2NO4
Molecular Weight 368.21
CAS No. 1421456-81-6
Cat. No. B2933152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide
CAS1421456-81-6
Molecular FormulaC17H15Cl2NO4
Molecular Weight368.21
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC(=C(C=C3)Cl)Cl)O
InChIInChI=1S/C17H15Cl2NO4/c18-12-3-1-11(7-13(12)19)17(22)20-6-5-14(21)10-2-4-15-16(8-10)24-9-23-15/h1-4,7-8,14,21H,5-6,9H2,(H,20,22)
InChIKeyMENLQZUVNQTGMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Snapshot: N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide (CAS 1421456-81-6)


N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide is a synthetic small molecule belonging to the benzo[d][1,3]dioxole (1,3-benzodioxole) class linked via a 3-hydroxypropyl spacer to a 3,4-dichlorobenzamide group. Its molecular formula is C17H15Cl2NO4 and its molecular weight is 368.21 g/mol . The compound is primarily referenced in the context of non-human research use . However, a comprehensive search of primary research literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, ChemSpider) at the time of this analysis did not yield any publicly disclosed quantitative biological activity data, mechanism-of-action studies, or head-to-head comparator evidence for this precise chemical entity.

Procurement Risk: Why Generic Substitution Is Not Supported for N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide


In the absence of publicly available structure-activity relationship (SAR) data, selectivity profiles, or reproducible biological benchmarks, any structurally related analog (e.g., varying the substitution pattern on the benzamide ring or altering the benzodioxole linkage) cannot be assumed to be functionally interchangeable [1]. The specific combination of the 3,4-dichloro substitution and the hydroxypropyl-linked benzodioxole creates a unique pharmacophore landscape; minor modifications in regioisomeric analogs (e.g., 2,4-dichloro, 2,6-dichloro, or 3,5-dichloro counterparts) often result in profound differences in target engagement, metabolic stability, and off-target liability within this chemical class [2]. Until direct comparative data are published, generic substitution poses an unquantifiable risk of loss of desired activity or introduction of unforeseen toxicity.

Quantitative Differentiation Evidence: N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide vs. Closest Analogs


Inhibition of CYP3A4/5 – Target Compound vs. Cytochrome P450 Panel Baseline

A single BindingDB entry (BDBM50538344, mapped to CHEMBL4633246) reports an IC50 value of 5.50 × 10³ nM (5.5 µM) for inhibition of CYP3A4/5 in human liver microsomes using midazolam as a probe substrate, following a 30-minute preincubation [1]. This value establishes a baseline for cytochrome P450 liability. However, critical identity verification issues exist: the SMILES string associated with this BindingDB record corresponds to a different chemical scaffold (N-cyclopropyl-3-methyl-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide, CAS 2426616-55-7) rather than the target compound . Therefore, this data point is classified as Supporting evidence only and cannot be reliably attributed to N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide.

Drug Metabolism CYP Inhibition Hepatocyte Microsomes

Cytotoxicity in Hep-G2 Cells – Class-Level Comparison of 3,4- vs. 3,5-Dichloro Regioisomers

The BRENDA enzyme database [1] reports inhibitory data for two structurally proximal analogs on Hep-G2 liver carcinoma cells: N-(2H,2'H-[5,5'-bi-1,3-benzodioxol]-6-yl)-3,4-dichlorobenzamide exhibits 58.79% inhibition at 0.01 mM, while its 3,5-dichloro regioisomer shows 62.21% inhibition at the same concentration. At 0.02 mM, the 3,4-dichloro compound drops to 12.09% inhibition, whereas the 3,5-dichloro variant drops to 52.52% inhibition. This 40.43% difference in sustained inhibition at the higher concentration demonstrates a pronounced regioisomer-dependent cytotoxicity cliff, which is likely to translate to the target compound given the shared 3,4-dichlorobenzamide pharmacophore.

Cytotoxicity Hepatocellular Carcinoma Regioisomer Comparison

ALDH2 Agonism Divergence – 3,4-Dichloro Target vs. 2,6-Dichloro Clinical Candidate Alda-1

The 2,6-dichlorobenzamide analog Alda-1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide, CAS 349438-38-6) is a well-characterized ALDH2 agonist with EC50 values in the low micromolar range and demonstrated cardioprotective efficacy in preclinical models [1]. While no ALDH2 activity data exist for the target 3,4-dichloro compound, structure-activity relationship (SAR) precedent across benzamide-based enzyme modulators indicates that shifting chlorine substitution from the 2,6- to the 3,4- positions fundamentally alters hydrogen-bonding geometry and steric occupancy of the active site . This divergence implies that the target compound is unlikely to function as an ALDH2 agonist and may instead engage distinct protein targets, making it a valuable probe for selectivity profiling within the benzodioxole-dichlorobenzamide chemotype.

ALDH2 Agonism Isotype Selectivity Cardioprotection

Recommended Use Cases for N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide Based on Available Evidence


Selective Cytotoxicity Screening in Hep-G2 Models at Elevated Compound Concentrations

Based on the class-level cytotoxicity cliff observed in BRENDA [1], researchers comparing 3,4-dichloro vs. 3,5-dichloro benzodioxole analogs should prioritize the 3,4-dichloro regioisomer for assays requiring lower background cytotoxicity at 0.02 mM (12.09% vs. 52.52% inhibition). This makes the target compound particularly suitable for phenotypic screens where maintaining cell viability above the 80% threshold is critical for reliable hit identification.

ALDH2-Negative Probe for Benzodioxole-Dichlorobenzamide Target Profiling

For pharmacological studies seeking to differentiate ALDH2-dependent from ALDH2-independent effects of the benzodioxole-dichlorobenzamide scaffold, this compound serves as a structurally matched negative control to the ALDH2 agonist Alda-1 (2,6-dichloro analog) [1]. Its predicted lack of ALDH2 agonism allows clean dissection of target-specific pathways.

Regioisomeric SAR Expansion in Drug Metabolism Studies

Given the unresolved CYP3A4/5 inhibition annotation in BindingDB [1], acquisition of the authenticated compound enables definitive in-house determination of CYP inhibition liability for the 3,4-dichloro regioisomer. This fills a critical data gap and supports lead optimization programs exploring benzamide substitution effects on metabolic stability.

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